![molecular formula C17H22N2O4 B7349372 (3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349372.png)
(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one, also known as DBZ, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ belongs to the class of benzodiazepines, which are widely used as anxiolytics and sedatives. However, DBZ has unique properties that make it a promising candidate for research in other areas.
作用機序
(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of this receptor, this compound increases the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABA receptor, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, this compound can alter gene expression in cells, leading to changes in cellular function.
実験室実験の利点と制限
(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds. It also has a well-established synthesis method and a known mechanism of action, making it easier to study. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cancer therapeutic, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to its use in other fields, such as epigenetics and gene regulation.
合成法
(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with ethylamine, followed by acylation with 3S-4-chloro-3-ethyl-1,4-diazepan-2-one. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3S-4-chloro-3-ethyl-1,4-diazepan-2-one, followed by acylation with acetic anhydride.
科学的研究の応用
(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit beta-amyloid aggregation and improve cognitive function in animal models.
In cancer research, this compound has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been studied as a potential treatment for drug-resistant cancers, as it has been shown to sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-13-17(21)18-6-3-7-19(13)16(20)11-12-4-5-14-15(10-12)23-9-8-22-14/h4-5,10,13H,2-3,6-9,11H2,1H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVLKZZTSEBOE-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)
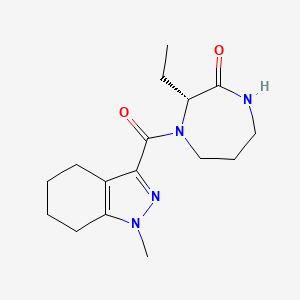
![(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)
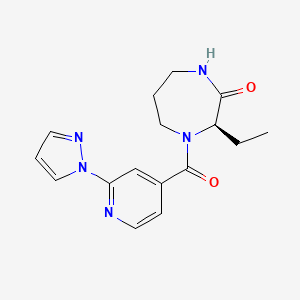

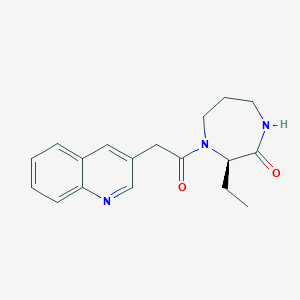
![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)
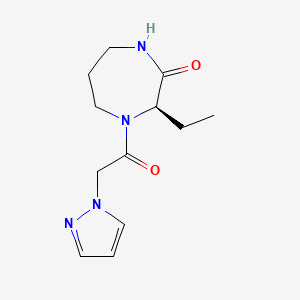
![(3R)-4-[2-(difluoromethyl)-3H-benzimidazole-5-carbonyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349367.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)
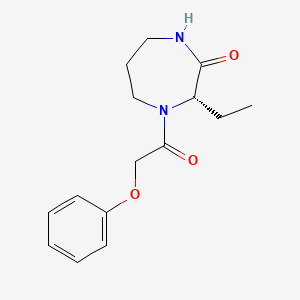
![(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349398.png)
![(3S)-3-ethyl-4-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7349406.png)